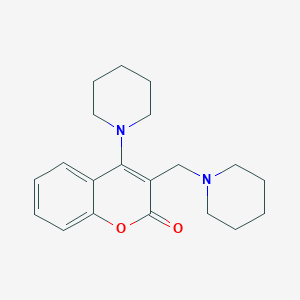

4-(1-piperidinyl)-3-(1-piperidinylmethyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related chromenone derivatives often involves cyclization reactions and the use of piperidine as a mediator or catalyst. For example, piperidine-mediated [3 + 3] cyclization has been developed for the synthesis of chromeno[2,3-b]pyridine derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles, providing a facile route to functionalized chromenes under mild reaction conditions (Zhang et al., 2021). Another example involves a one-pot, three-component synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one catalyzed by p-toluene-sulfonic acid, indicating the versatility of piperidine in facilitating complex reactions (Thabet et al., 2022).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is characterized by their planarity and the presence of functional groups that offer diverse chemical reactivity. X-ray crystallography has been used to confirm the structure of these compounds, providing insights into their stereochemistry and molecular conformations. For instance, the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile was determined, highlighting the planarity of the chromene ring system and the chair conformation of the piperidine ring (Okasha et al., 2022).

Chemical Reactions and Properties

Chromenone derivatives undergo various chemical reactions, including nucleophilic additions and cyclization reactions, which are influenced by the presence of piperidine. These reactions are crucial for the synthesis of functionally diverse derivatives. For example, reactions of 2-R-3-nitro-2H-chromenes with aminoenones derived from cyclic amines like piperidine proceed diastereoselectively, leading to the formation of chromanes and chromeno[3,4-b]pyridines (Korotaev et al., 2015).

Applications De Recherche Scientifique

Anticancer Activity

A study highlighted the synthesis of pyrano[3, 2-c]chromene derivatives, where piperidine was used as a catalyst. These compounds demonstrated significant in vitro anticancer activity against various cancer cell lines such as mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2). Notably, some compounds exhibited exceptional antitumor activity, showcasing cell cycle arrest at the G2/M phases and inducing apoptosis in cancer cells (El-Agrody et al., 2020).

Cytotoxic Activity

Another research synthesized 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes using piperidine. These compounds were tested for their cytotoxic activities against six human tumor cell lines, showing significant cytotoxic activity, which underscores their potential in developing new anticancer agents (Vosooghi et al., 2010).

Synthesis of Functionalized Chromen-5-ones

A methodology was developed for the regioselective synthesis of a library of functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones. Piperidine played a crucial role as a catalyst in this process, facilitating the creation of new bonds in a single operation, thus contributing to the advancement of organic synthesis techniques (Kamalraja et al., 2012).

Synthesis of Chromeno[2,3-b]pyridine Derivatives

Piperidine-mediated cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles was developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. This novel transformation offers a highly efficient route to synthesize functionalized 5H-chromeno[2,3-b]pyridines, demonstrating the versatility of piperidine in facilitating complex chemical reactions (Zhang et al., 2021).

Anti-influenza Virus Activity

A study reported the synthesis of bis(4H-chromene-3-carbonitrile) derivatives through a multicomponent reaction involving piperidine. These derivatives were evaluated for their anti-influenza H5N1 virus activities, highlighting the potential of such compounds in antiviral research (Abdella et al., 2017).

Antimicrobial Activity

The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant antimicrobial activities. This compound was synthesized using piperidine and evaluated against various bacterial and fungal strains, showing bactericidal and fungicidal effects. This underscores the potential of chromene derivatives in antimicrobial research (Okasha et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-piperidin-1-yl-3-(piperidin-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-20-17(15-21-11-5-1-6-12-21)19(22-13-7-2-8-14-22)16-9-3-4-10-18(16)24-20/h3-4,9-10H,1-2,5-8,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMJWUJZNIYRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-yl-3-piperidin-1-ylmethyl-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)

![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)